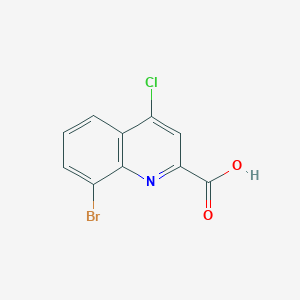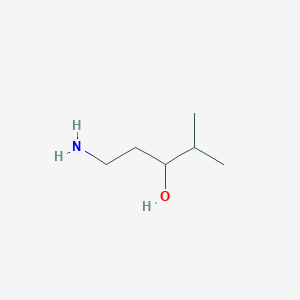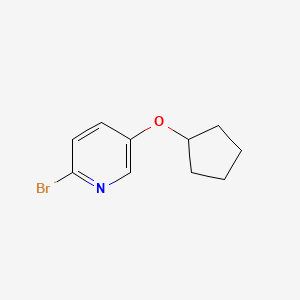
2-Bromo-5-(cyclopentyloxy)pyridine
Descripción general
Descripción
2-Bromo-5-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It has applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN/c11-10-6-5-9 (7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates that the molecule consists of a pyridine ring with bromine and cyclopentyloxy substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It is known that the compound has a molecular weight of 242.11 g/mol .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
Studies on similar bromopyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have involved spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies help in understanding the structural and electronic properties of these compounds, which can be crucial in various scientific applications (Vural & Kara, 2017).
Synthesis of Novel Derivatives
Research has shown the use of bromopyridine compounds in the synthesis of novel pyridine derivatives via methods like the Suzuki cross-coupling reaction. These derivatives have potential applications in various fields including material science and pharmaceuticals (Ahmad et al., 2017).
Antiviral Activity
Bromopyridine derivatives have been studied for their potential antiviral activity. For example, certain bromopyridine compounds have shown inhibitory activity against retroviruses, highlighting their potential use in antiviral drug development (Hocková et al., 2003).
Generation of Acid Sites on Silica Surfaces
Research involving pyridine adsorption on silica surfaces doped with various cations, including bromopyridine compounds, has been conducted to study the generation of acidic sites. These findings are significant in the field of catalysis and material science (Connell & Dumesic, 1987).
Luminescent Properties and Catalysis
Bromopyridine derivatives have been used in the synthesis of luminescent compounds and in catalysis. Studies have shown their application in reactions like oxidation/Suzuki coupling, demonstrating their utility in organic synthesis and material science (Xu et al., 2014).
Propiedades
IUPAC Name |
2-bromo-5-cyclopentyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNJFNGTQMVZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728005 | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-16-6 | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
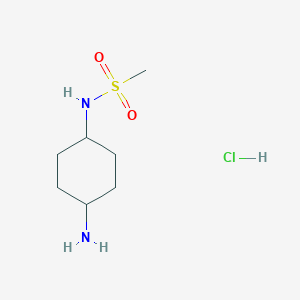

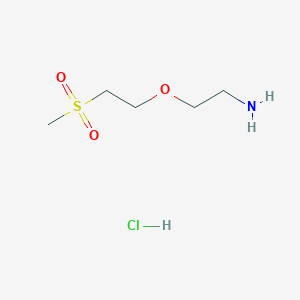
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

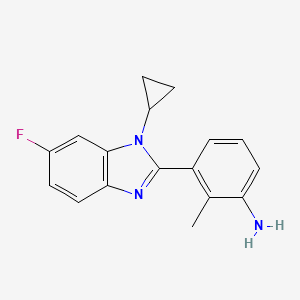
![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
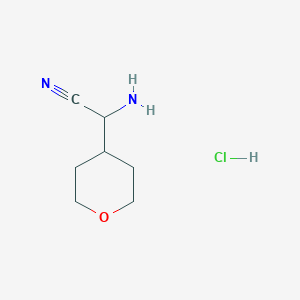
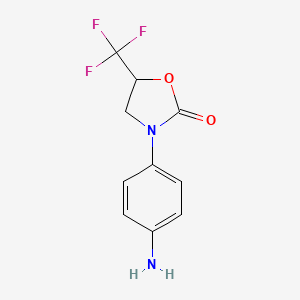
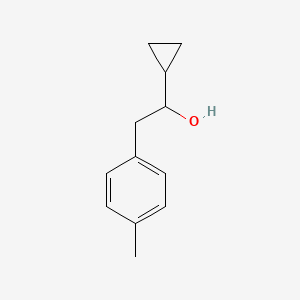
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
